3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

Medicinal Chemistry Physicochemical Property Lead Optimization

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one (CAS 947020-04-4) is a synthetic small-molecule member of the 1,2-dihydroquinolin-2-one (quinolinone) class, characterized by a 3,4-dimethoxyphenylaminomethyl substituent at the 3-position and a methoxy group at the 7-position. It has the molecular formula C19H20N2O4, a molecular weight of 340.4 g/mol, and a computed XLogP3 of 2.7.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 947020-04-4
Cat. No. B3039006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
CAS947020-04-4
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22)
InChIKeyPIVRMZMXIYWWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one (CAS 947020-04-4): Chemical Identity, Scaffold Class, and Procurement-Relevant Specifications


3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one (CAS 947020-04-4) is a synthetic small-molecule member of the 1,2-dihydroquinolin-2-one (quinolinone) class, characterized by a 3,4-dimethoxyphenylaminomethyl substituent at the 3-position and a methoxy group at the 7-position [1]. It has the molecular formula C19H20N2O4, a molecular weight of 340.4 g/mol, and a computed XLogP3 of 2.7 [1]. Commercial availability is typically at a minimum purity specification of 95% . Compounds within this scaffold class have been investigated in patent literature as inhibitors of c-Jun N-terminal kinases (JNKs) and receptor tyrosine kinases (RTKs), although specific quantitative biological data for this precise congener are not yet publicly available in peer-reviewed primary research [1].

Why 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one Cannot Be Replaced by Generic In-Class Analogs


Substitution at the 7-position of the 1,2-dihydroquinolin-2-one scaffold is a critical determinant of physicochemical properties and, by class-level inference, pharmacological behavior. The target compound bears a 7-methoxy group (–OCH3; hydrogen bond acceptor, moderate electron-donating), whereas its closest commercially catalogued analog, CAS 873301-13-4, bears a 7-methyl group (–CH3; hydrophobic, electron-donating). This single atomic substitution changes the molecular weight (340.4 vs. 324.4 g/mol), alters the computed topological polar surface area, and modifies hydrogen-bonding capacity, all of which influence target engagement, solubility, and metabolic profile [1]. Furthermore, the 3,4-dimethoxyphenylamino side chain distinguishes this compound from simpler 3-aminomethylquinolinones (e.g., CAS 1017372-24-5, which bears a free –NH2) that are less conformationally constrained and likely exhibit divergent kinase selectivity profiles, as described in JNK inhibitor patent families [2]. Generic replacement without experimental confirmation of equivalent target binding and cellular potency therefore carries substantial risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one vs. Closest Analogs


Molecular Weight Comparison: 7-Methoxy Target vs. 7-Methyl Analog (CAS 873301-13-4)

The target compound (C19H20N2O4, MW 340.4 g/mol) possesses a 7-methoxy substituent that adds 16.0 Da relative to the 7-methyl analog 3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-1,2-dihydroquinolin-2-one (CAS 873301-13-4, C19H20N2O3, MW 324.4 g/mol) [1]. This difference arises solely from replacement of –OCH3 with –CH3 at the quinolinone 7-position, providing an additional hydrogen bond acceptor (5 vs. 4) and altering the computed topological polar surface area [1].

Medicinal Chemistry Physicochemical Property Lead Optimization

Lipophilicity (XLogP3) and Its Impact on Assay Compatibility

The target compound has a computed XLogP3 of 2.7 [1], placing it in a moderately lipophilic range. In comparison, the 3-(aminomethyl)-7-methoxyquinolin-2(1H)-one core scaffold (CAS 1017372-24-5, lacking the 3,4-dimethoxyphenyl group) has a computed XLogP3 of approximately 0.9 (estimated from substructure analysis), a difference of ~1.8 log units that corresponds to roughly a 60-fold difference in octanol–water partition coefficient [1][2]. Quantitative experimental logP/logD values are not yet reported for this specific compound in the public domain.

Drug Design ADME Lipophilicity

Hydrogen Bond Donor/Acceptor Profile vs. Simplified 3-Aminomethyl Analogs

The target compound provides 2 hydrogen bond donors (NH–quinolinone, NH–aniline linker) and 5 hydrogen bond acceptors (3 methoxy oxygens, quinolinone carbonyl, aniline tertiary amine) [1]. By contrast, 3-(aminomethyl)-7-methoxyquinolin-2(1H)-one (CAS 1017372-24-5) has 2 donors and 3 acceptors, lacking the two additional methoxy oxygen acceptors on the phenyl ring . In kinase inhibitor design, the number and spatial arrangement of H-bond features are primary drivers of hinge-region binding and selectivity across the kinome—a principle explicitly exploited in the 3-aminomethylquinolinone JNK inhibitor patent series [2].

Molecular Recognition Kinase Selectivity Pharmacophore Modeling

Commercially Verified Purity Specification vs. Structurally Similar Research Chemicals

The target compound is consistently supplied at ≥95% purity by multiple independent vendors (AKSci Cat. 0053CT, Ambeed Cat. A944571, CymitQuimica Ref. 10-F728595, ChemScence Cat. CS-0330081, Leyan Cat. 1400751) . Storage is specified as sealed, dry, at 2–8°C . In contrast, the 7-methyl analog (CAS 873301-13-4) is listed as a 'Discontinued product' by at least one major catalog (CymitQuimica) , indicating potential supply chain instability that compromises longitudinal research programs.

Procurement Quality Reproducibility Analytical Chemistry

Topological Polar Surface Area (TPSA) and Predicted Blood–Brain Barrier Penetration vs. 7-Methyl Analog

The target compound has a computed TPSA of 68.8 Ų [1]. The 7-methyl analog (CAS 873301-13-4), lacking the methoxy oxygen, has an estimated TPSA of approximately 59.5 Ų (computed by difference of one ether oxygen contribution, ~9.3 Ų) [2]. TPSA values below 70 Ų are generally associated with favorable blood–brain barrier penetration potential, placing the target compound near the upper boundary of this threshold while the 7-methyl analog sits more comfortably within it [3]. Neither compound has published experimental brain-to-plasma ratio data.

CNS Drug Design Permeability Computational Chemistry

Quinolinone Scaffold Class Association with JNK and RTK Inhibition: Target Compound Positioning

3-Aminomethylquinolin-2-one derivatives are explicitly claimed as JNK inhibitors in patent US20130018043 A1, with disclosed compounds showing IC50 values in the nanomolar to low micromolar range against JNK1/2/3 isoforms in biochemical assays [1]. Separately, quinolin-2-one derivatives have been patented as c-KIT kinase inhibitors and receptor tyrosine kinase (VEGFR, PDGFR) inhibitors by Merck KGaA and others [2][3]. The target compound combines the 3-aminomethylquinolinone core with a 3,4-dimethoxyphenyl side chain—a substitution pattern that, by analogy with disclosed structure–activity relationships, positions it within both JNK and RTK inhibitor chemical space. However, no compound-specific IC50, Ki, or cellular assay data are publicly available for CAS 947020-04-4 as of 2026-05-03.

Kinase Inhibition JNK RTK Cancer

Optimal Application Scenarios for 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one Based on Verified Differentiation Evidence


Kinase Selectivity Profiling in JNK and RTK Dual-Inhibitor Screening Cascades

Given the compound's structural membership in both the 3-aminomethylquinolinone JNK inhibitor class [1] and the broader quinolin-2-one RTK inhibitor class , this compound is optimally deployed as a dual-kinase-family screening probe. Its 5 hydrogen bond acceptor sites and TPSA of 68.8 Ų [2] support engagement of the ATP-binding hinge region while maintaining sufficient lipophilicity (XLogP3 = 2.7) for cell permeability. Researchers should conduct parallel biochemical kinase profiling against JNK1/2/3 and a panel of RTKs (VEGFR2, PDGFRβ, c-KIT) to quantify selectivity, noting that no compound-specific IC50 data are yet publicly available.

Structure–Activity Relationship (SAR) Studies at the Quinolinone 7-Position

The target compound (7-OCH3, MW 340.4) and its 7-CH3 analog (CAS 873301-13-4, MW 324.4) constitute a minimal matched molecular pair for probing the electronic, steric, and hydrogen-bonding effects of 7-position substitution on kinase potency and selectivity [1]. Procurement of both compounds from verified multi-vendor sources (target: ≥5 active suppliers; analog: documented discontinuation risk ) enables head-to-head comparative biochemical and cellular assays. This pair is particularly valuable for medicinal chemistry programs optimizing quinolinone-based kinase inhibitors where a 7-alkoxy group may confer metabolic advantages over 7-alkyl substitution.

Computational Chemistry and Pharmacophore Model Validation

With fully computed physicochemical descriptors (XLogP3 = 2.7, TPSA = 68.8 Ų, 2 HBD, 5 HBA, 6 rotatable bonds) [1], this compound serves as a well-characterized input for molecular docking, pharmacophore hypothesis generation, and QSAR model training within the quinolinone chemical space. Its intermediate lipophilicity and moderate polar surface area place it at the boundary of CNS-permeable chemical space, making it a useful probe for validating in silico permeability and brain penetration models, provided that experimental logD, PAMPA, or in vivo brain-to-plasma ratio data are subsequently generated.

Chemical Biology Probe for Phenotypic Screening in Inflammation and Oncology

JNK overactivation is implicated in rheumatoid arthritis, asthma, and neurodegenerative diseases, while RTK dysregulation drives tumor angiogenesis and proliferation [1]. The target compound's structural features align with both therapeutic areas, making it a candidate for phenotypic screening in cell-based models of cytokine release (e.g., TNF-α-stimulated synoviocytes) and tumor cell viability (e.g., NCI-60 panel). Procurement at ≥95% purity with multi-vendor supply continuity [2] supports reproducible longitudinal screening. Rigorous counterscreening against structurally unrelated analogs is recommended to parse target-specific from off-target effects.

Quote Request

Request a Quote for 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.